molecular formula C7H13ClN2O B6251508 [(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride CAS No. 2103392-14-7

[(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride

Cat. No. B6251508
CAS RN: 2103392-14-7
M. Wt: 176.64 g/mol
InChI Key: JPQUOVKROSUMAC-UHFFFAOYSA-N
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Description

1-(5-(Propan-2-yl)-1,2-oxazol-3-yl)methanamine hydrochloride, also known as POMA-HCl, is a synthetic molecule that has been used in various scientific research applications. It is an important tool in the fields of pharmacology and biochemistry, as it can be used to study the biochemical and physiological effects of compounds. In addition, it is a useful tool for laboratory experiments, as it can be used to synthesize compounds and study their properties.

Scientific Research Applications

[(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of compounds, as well as their pharmacological properties. In addition, it has been used to synthesize compounds and study their properties. It has also been used to study the mechanisms of drug action, as well as the effects of drugs on the body.

Mechanism of Action

[(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride is an inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme is involved in the metabolism of catecholamines, such as dopamine and norepinephrine. By inhibiting COMT, this compound can increase the levels of catecholamines in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of catecholamines in the body, which can lead to increased alertness, focus, and energy. It has also been shown to increase the production of serotonin, a neurotransmitter involved in mood regulation. In addition, it has been shown to increase the production of dopamine, a neurotransmitter involved in reward and pleasure.

Advantages and Limitations for Lab Experiments

[(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride is a useful tool for laboratory experiments, as it can be used to synthesize compounds and study their properties. It is relatively easy to synthesize and purify, and it is relatively stable in solution. However, it is important to note that this compound is a relatively new compound, and its effects are still being studied. As such, it is important to use caution when using this compound in experiments, as its effects may not be fully understood.

Future Directions

The future of [(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride is promising, as its potential applications are still being explored. Possible future directions include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research into its mechanism of action could reveal new ways to modulate the activity of catecholamines in the body. Finally, further research into its synthesis method could lead to more efficient and cost-effective ways to produce this compound.

Synthesis Methods

The synthesis of [(5-Isopropylisoxazol-3-yl)methyl]amine hydrochloride is relatively simple, and can be accomplished in a few steps. First, the starting material, propan-2-yl-1,2-oxazol-3-ylmethanamine, is reacted with hydrochloric acid to form the hydrochloride salt of the compound. This reaction is typically carried out in an aqueous solution. The resulting salt is then purified by recrystallization, and the final product is this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride involves the reaction of 2-amino-2-methyl-1-propanol with 2-bromoacetophenone to form 1-(2-bromoacetophenone)-2-amino-2-methylpropane. This intermediate is then reacted with ethyl oxalyl chloride to form 1-(2-bromoacetophenone)-2-(ethoxycarbonyl)-2-methylpropane. The final step involves the reaction of this intermediate with 2-isopropyl-3-oxazolylamine hydrochloride to form the target compound.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "2-bromoacetophenone", "ethyl oxalyl chloride", "2-isopropyl-3-oxazolylamine hydrochloride" ], "Reaction": [ "Step 1: Reaction of 2-amino-2-methyl-1-propanol with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 1-(2-bromoacetophenone)-2-amino-2-methylpropane.", "Step 2: Reaction of 1-(2-bromoacetophenone)-2-amino-2-methylpropane with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 1-(2-bromoacetophenone)-2-(ethoxycarbonyl)-2-methylpropane.", "Step 3: Reaction of 1-(2-bromoacetophenone)-2-(ethoxycarbonyl)-2-methylpropane with 2-isopropyl-3-oxazolylamine hydrochloride in the presence of a base such as sodium hydride to form 1-[5-(propan-2-yl)-1,2-oxazol-3-yl]methanamine hydrochloride." ] }

CAS RN

2103392-14-7

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(5-propan-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-5(2)7-3-6(4-8)9-10-7;/h3,5H,4,8H2,1-2H3;1H

InChI Key

JPQUOVKROSUMAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NO1)CN.Cl

Purity

95

Origin of Product

United States

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